molecular formula C9H12O8S B12427620 Homovanillic acid; sulfuric acid

Homovanillic acid; sulfuric acid

Cat. No.: B12427620
M. Wt: 280.25 g/mol
InChI Key: PMQKLOVRLKIRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is commonly used as a reagent to detect oxidative enzymes and is associated with dopamine levels in the brain . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is widely used in various industrial processes, including the production of fertilizers, chemicals, and in petroleum refining.

Preparation Methods

Synthetic Routes and Reaction Conditions

Homovanillic acid can be synthesized through the oxidation of vanillin using potassium permanganate in an alkaline medium. The reaction involves the conversion of vanillin to vanillic acid, followed by decarboxylation to yield homovanillic acid . Another method involves the methylation of 4-hydroxy-3-methoxybenzaldehyde followed by oxidation .

Sulfuric acid is industrially produced by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to yield sulfuric acid. The reaction conditions include high temperatures and the presence of a vanadium pentoxide (V₂O₅) catalyst .

Chemical Reactions Analysis

Types of Reactions

Homovanillic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Homovanillic acid is similar to other catecholamine metabolites such as vanillylmandelic acid and 3-methoxy-4-hydroxyphenylglycol. it is unique in its specific association with dopamine metabolism. Vanillylmandelic acid is a metabolite of epinephrine and norepinephrine, while 3-methoxy-4-hydroxyphenylglycol is a metabolite of norepinephrine . The uniqueness of homovanillic acid lies in its specific use as a biomarker for dopamine metabolism and its diagnostic applications in neuroblastoma and malignant pheochromocytoma .

List of Similar Compounds

Properties

Molecular Formula

C9H12O8S

Molecular Weight

280.25 g/mol

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)acetic acid;sulfuric acid

InChI

InChI=1S/C9H10O4.H2O4S/c1-13-8-4-6(5-9(11)12)2-3-7(8)10;1-5(2,3)4/h2-4,10H,5H2,1H3,(H,11,12);(H2,1,2,3,4)

InChI Key

PMQKLOVRLKIRJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)O.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.